molecular formula C12H8O4 B15068092 1,6-Naphthalenedicarboxylic acid CAS No. 2089-87-4

1,6-Naphthalenedicarboxylic acid

Cat. No.: B15068092
CAS No.: 2089-87-4
M. Wt: 216.19 g/mol
InChI Key: VAWFFNJAPKXVPH-UHFFFAOYSA-N
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Description

1,6-Naphthalenedicarboxylic acid is an organic compound with the molecular formula C₁₂H₈O₄. It is a derivative of naphthalene, characterized by two carboxylic acid groups attached to the 1 and 6 positions of the naphthalene ring. This compound is known for its applications in the synthesis of various polymers and coordination polymers .

Preparation Methods

1,6-Naphthalenedicarboxylic acid can be synthesized through several methods:

    Catalytic Oxidation: One common method involves the catalytic oxidation of 1,6-dimethylnaphthalene using a cobalt-manganese-bromine catalyst in acetic acid.

    Oxidative Carbonylation: Another method is the oxidative carbonylation of naphthalene in the presence of palladium salt solutions and a reoxidizer.

Chemical Reactions Analysis

1,6-Naphthalenedicarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include naphthalene-1,6-dicarboxylic anhydride, naphthalene-1,6-dimethanol, and various esters and amides .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,6-naphthalenedicarboxylic acid exerts its effects is primarily through its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery, the MOFs can encapsulate drugs and release them in a controlled manner .

Comparison with Similar Compounds

1,6-Naphthalenedicarboxylic acid can be compared with other similar compounds, such as:

    2,6-Naphthalenedicarboxylic acid: This isomer has carboxylic acid groups at the 2 and 6 positions.

    1,4-Naphthalenedicarboxylic acid: Another isomer with carboxylic acid groups at the 1 and 4 positions.

The uniqueness of this compound lies in its specific positioning of carboxylic acid groups, which allows for the formation of unique coordination polymers and MOFs with distinct properties .

Properties

CAS No.

2089-87-4

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

naphthalene-1,6-dicarboxylic acid

InChI

InChI=1S/C12H8O4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6H,(H,13,14)(H,15,16)

InChI Key

VAWFFNJAPKXVPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)C(=O)O

Origin of Product

United States

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